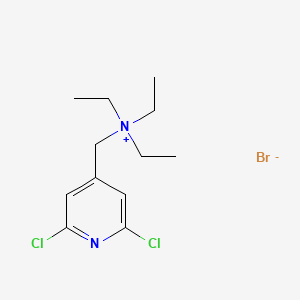
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide is a quaternary ammonium compound derived from pyridine It features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a methyl-triethylazanium group at the 4 position, paired with a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Quaternization Reaction: The 2,6-dichloropyridine is reacted with triethylamine and methyl bromide under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms on the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The quaternary ammonium group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can modify the functional groups on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of (2,6-Dichloropyridin-4-yl)methyl-triethylazanium;bromide.
2,6-Dichloropyridine-4-methanol: Another derivative of 2,6-dichloropyridine with different functional groups.
2,6-Dichloropyridine-4-amine: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced stability. These properties make it particularly useful in applications requiring stable, water-soluble compounds.
Eigenschaften
CAS-Nummer |
849060-73-7 |
|---|---|
Molekularformel |
C12H19BrCl2N2 |
Molekulargewicht |
342.10 g/mol |
IUPAC-Name |
(2,6-dichloropyridin-4-yl)methyl-triethylazanium;bromide |
InChI |
InChI=1S/C12H19Cl2N2.BrH/c1-4-16(5-2,6-3)9-10-7-11(13)15-12(14)8-10;/h7-8H,4-6,9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QYUNTOMFAQUEOS-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC1=CC(=NC(=C1)Cl)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


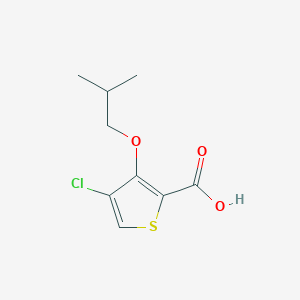
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)

![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
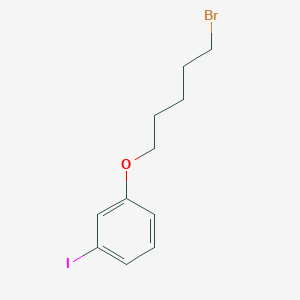
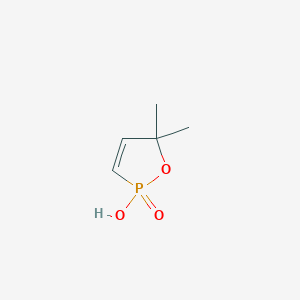
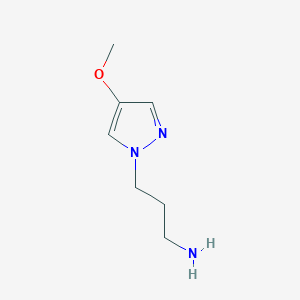
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)
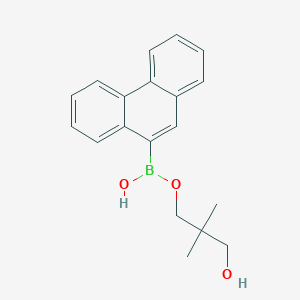
![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
![Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]-](/img/structure/B12064576.png)
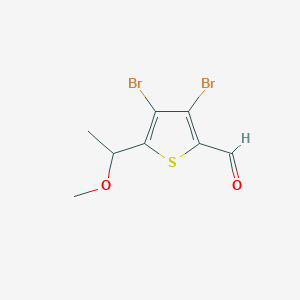
![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
